5,10-Dihydroindeno[1,2-b]indole has been studied as a model system for the aromatic hydrocarbon 1,2-benzopyran-3(4H)-one and its structural analogs. These are complex organic molecules with interesting properties, but can be difficult to synthesize and study. 5,10-Dihydroindeno[1,2-b]indole offers a simpler structure that mimics some of the key features of these aromatic hydrocarbons, allowing researchers to gain insights into their behavior. [Source: Biosynth - ]
5,10-Dihydroindeno[1,2-b]indole is a bicyclic compound that features a fused indole system. This compound is characterized by its unique structure, which consists of a five-membered and a six-membered ring sharing two carbon atoms. Its molecular formula is , and it exhibits interesting physical and chemical properties due to the presence of nitrogen within its aromatic system. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, owing to its potential biological activities and applications.
Research has indicated that 5,10-dihydroindeno[1,2-b]indole exhibits notable biological activities:
Several synthesis methods have been developed for 5,10-dihydroindeno[1,2-b]indole:
The applications of 5,10-dihydroindeno[1,2-b]indole span several domains:
Interaction studies have focused on understanding how 5,10-dihydroindeno[1,2-b]indole interacts with various biological systems:
5,10-Dihydroindeno[1,2-b]indole shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Indole | Basic structure; contains nitrogen | Simpler structure; lacks fused bicyclic systems |
| Dihydrobenzo[a]carbazole | Contains fused benzene and nitrogen | More rigid structure; different reactivity |
| Indeno[1,2-c]quinoline | Fused indole and quinoline systems | Different heteroatom arrangement |
| Benzofuro[3,2-b]indoles | Contains both furan and indole | Different electronic properties due to furan |
The uniqueness of 5,10-dihydroindeno[1,2-b]indole lies in its specific bicyclic structure that allows for diverse chemical reactivity and biological activity not observed in some of these similar compounds. Its ability to participate in complex
5,10-Dihydroindeno[1,2-b]indole is a polycyclic aromatic compound with the molecular formula C15H11N [1] [2]. The compound features a fused ring system comprising an indole moiety and an indene structure, creating a unique tricyclic framework [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,10-dihydroindeno[1,2-b]indole, which indicates the fusion of an indene unit to an indole at the 1,2-bond position of the indole ring system [1] [2].
Alternative names for this compound include 5,10-dihydroindeno(1,2-b)indole and 5,10-Dhii in some chemical databases [2]. The compound is registered with the Chemical Abstracts Service (CAS) number 3254-91-9 [2] [11]. The systematic naming follows the standard IUPAC nomenclature rules for fused heterocyclic systems, where the parent structure (indole) is indicated as the base name with the fused component (indene) specified as a prefix [1].
The molecular structure of 5,10-dihydroindeno[1,2-b]indole consists of three fused rings: a benzene ring, a pyrrole ring (from the indole portion), and a five-membered carbocyclic ring (from the indene portion) [1] [2]. The nitrogen atom of the indole moiety serves as a key structural feature, contributing to the compound's electronic properties and reactivity patterns .
The bond arrangement in 5,10-dihydroindeno[1,2-b]indole reveals a planar structure with delocalized π-electrons across the aromatic rings [19]. The carbon-carbon bond lengths within the aromatic rings typically range from 1.36 to 1.42 Å, consistent with the aromatic character of these bonds [19]. The carbon-nitrogen bond in the pyrrole ring exhibits a length of approximately 1.38 Å, reflecting its partial double bond character due to the nitrogen lone pair participation in the aromatic system [19].
The methylene bridge (CH2) at position 5 connects the indole and indene portions, with typical C-C single bond lengths of around 1.50-1.54 Å [19]. This methylene group is not part of the aromatic system and represents a point of flexibility in the otherwise rigid molecular framework [9]. The bond angles within the aromatic rings are close to the ideal 120° for sp2 hybridized carbon atoms, while the five-membered rings show slight deviations with angles around 108° [19].
The crystal packing of 5,10-dihydroindeno[1,2-b]indole shows significant π-π stacking interactions between the planar aromatic systems of adjacent molecules [13] [18]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid-state material [18]. The molecules typically adopt a herringbone arrangement in the crystal, which maximizes these π-π interactions while minimizing steric repulsions [13].
Unit cell parameters for a representative 5,10-dihydroindeno[1,2-b]indole derivative include a monoclinic crystal system with space group P2, where a = 6.23510(10) Å, b = 26.0156(4) Å, c = 12.4864(2) Å, and β = 93.243(2)° [18]. The crystal structure reveals that the indole and indene portions maintain near-coplanarity, with slight deviations due to crystal packing forces [18].
Conformational analysis of 5,10-dihydroindeno[1,2-b]indole reveals that the molecule adopts a predominantly planar conformation due to the extensive conjugation across the fused ring system [19] [27]. However, the methylene group at position 5 introduces a degree of flexibility, allowing for slight out-of-plane deformations [9].
Studies have shown that the twist angle between the indole and indene portions can vary depending on substitution patterns and crystal packing forces [18]. In unsubstituted 5,10-dihydroindeno[1,2-b]indole, this twist angle is typically less than 5°, indicating near-perfect planarity [18]. However, in derivatives with bulky substituents, the twist angle can increase to 7-12°, reflecting steric constraints that force the molecule out of planarity [18].
The nitrogen-hydrogen (N-H) bond of the indole moiety can adopt different orientations relative to the plane of the molecule, influencing intermolecular hydrogen bonding capabilities in the solid state and in solution [19]. Computational studies using density functional theory (DFT) have confirmed the energetic preference for the planar conformation, with energy barriers for ring twisting estimated to be around 5-7 kcal/mol [25].
5,10-Dihydroindeno[1,2-b]indole exhibits characteristic solubility behavior that reflects its aromatic nature and the presence of the indole nitrogen [11]. The compound shows moderate to good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethyl sulfoxide [11] [12]. Its solubility is generally lower in non-polar solvents like hexane and petroleum ether, and it has poor solubility in water [11].
The presence of the indole nitrogen with its hydrogen bonding capability enhances solubility in protic solvents like alcohols compared to purely hydrocarbon analogs [12]. Experimental data indicates that the solubility of 5,10-dihydroindeno[1,2-b]indole in methanol is approximately 5-10 mg/mL at room temperature, while in ethanol it ranges from 10-15 mg/mL [12].
Substitution patterns on the basic 5,10-dihydroindeno[1,2-b]indole framework can significantly alter solubility profiles [12]. For instance, derivatives with methoxy or hydroxyl groups show enhanced solubility in polar solvents due to additional hydrogen bonding capabilities [12] [23]. Halogenated derivatives typically exhibit increased solubility in halogenated solvents but decreased solubility in alcohols [23].
5,10-Dihydroindeno[1,2-b]indole demonstrates good thermal stability, consistent with its rigid aromatic structure [9] [10]. Thermal analysis studies indicate that the compound remains stable up to approximately 250-280°C before undergoing decomposition [9]. This thermal stability is attributed to the extensive conjugation and aromaticity of the fused ring system [10].
Differential scanning calorimetry (DSC) measurements reveal that 5,10-dihydroindeno[1,2-b]indole exhibits a sharp melting point, indicative of its crystalline nature and purity [9]. The melting transition is typically observed around 180-190°C, depending on the purity of the sample [9].
Thermogravimetric analysis (TGA) shows minimal weight loss below the decomposition temperature, confirming the absence of volatile impurities or solvates in properly purified samples [10]. The decomposition process is generally complex, involving multiple steps that correspond to the sequential breakdown of the fused ring structure [10].
The optical properties of 5,10-dihydroindeno[1,2-b]indole are characterized by its conjugated π-electron system, which gives rise to distinctive absorption and emission features [10] [26]. In solution, the compound exhibits a pale yellow to colorless appearance, depending on concentration and solvent polarity [10].
The refractive index of 5,10-dihydroindeno[1,2-b]indole has been measured to be approximately 1.65-1.70, which is consistent with other aromatic heterocycles of similar structure [26]. This relatively high refractive index reflects the compound's high polarizability due to its extended π-electron system [26].
Fluorescence studies reveal that 5,10-dihydroindeno[1,2-b]indole exhibits blue to blue-green emission when excited with ultraviolet light [10]. The fluorescence quantum yield is moderate, typically in the range of 0.2-0.4 in non-polar solvents [10]. The emission maximum is generally observed around 420-450 nm, with the exact position being solvent-dependent due to specific solvent-solute interactions [10] [26].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 5,10-dihydroindeno[1,2-b]indole [14] [22]. The proton (1H) NMR spectrum of the compound in deuterated chloroform (CDCl3) shows characteristic signals that correspond to the different hydrogen environments in the molecule [14] [22].
The 1H NMR spectrum typically displays the following key features:
The carbon-13 (13C) NMR spectrum of 5,10-dihydroindeno[1,2-b]indole exhibits signals for all 15 carbon atoms in the molecule [24]. The spectrum typically shows:
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC have been employed to fully assign the NMR signals and confirm the connectivity within the 5,10-dihydroindeno[1,2-b]indole structure [22] [24].
Infrared (IR) spectroscopy of 5,10-dihydroindeno[1,2-b]indole reveals characteristic absorption bands that correspond to the functional groups and structural features of the molecule [24]. The IR spectrum typically shows:
The IR spectrum provides valuable information about the functional groups present in 5,10-dihydroindeno[1,2-b]indole and can be used to distinguish it from related compounds based on the pattern of absorption bands [24].
Mass spectrometry provides important information about the molecular weight and fragmentation pattern of 5,10-dihydroindeno[1,2-b]indole [8] [17]. The electron impact (EI) mass spectrum typically shows:
High-resolution mass spectrometry confirms the exact mass of 5,10-dihydroindeno[1,2-b]indole as 205.089149 Da, which is consistent with the calculated value for C15H11N [2] [17]. The isotopic distribution pattern in the mass spectrum aligns with the theoretical distribution expected for a compound with this molecular formula [17].
Electrospray ionization (ESI) mass spectrometry typically shows the protonated molecular ion [M+H]+ at m/z 206, and in negative ion mode, the deprotonated molecule [M-H]- at m/z 204 [17]. These characteristic mass spectrometry signatures are valuable for confirming the identity and purity of 5,10-dihydroindeno[1,2-b]indole samples [8] [17].
The ultraviolet-visible (UV-Vis) absorption spectrum of 5,10-dihydroindeno[1,2-b]indole reflects its extended π-conjugated system and provides insights into its electronic structure [10] [26]. In solution, the compound typically exhibits:
The exact positions and intensities of these absorption bands are solvent-dependent, with bathochromic shifts (red shifts) observed in more polar solvents due to stabilization of the excited states [10] [26]. The molar extinction coefficients (ε) for the main absorption bands are typically in the range of 10,000-30,000 L·mol-1·cm-1, indicating strong light absorption characteristic of aromatic systems [10].
Substitution on the 5,10-dihydroindeno[1,2-b]indole framework can significantly alter the UV-Vis absorption profile [10]. Electron-donating groups such as methoxy or hydroxyl substituents generally cause bathochromic shifts, while electron-withdrawing groups like halogens or nitro groups can lead to hypsochromic shifts (blue shifts) in the absorption maxima [10] [26].